Cas no 2839156-98-6 (2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane)
![2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane structure](https://ja.kuujia.com/scimg/cas/2839156-98-6x500.png)
2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane 化学的及び物理的性質
名前と識別子
-
- 2839156-98-6
- 2-[1-(diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane
- 2-(1-benzhydrylazetidin-3-yl)-2,6-diazaspiro[3.3]heptane
- EN300-27735400
- 2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane
-
- インチ: 1S/C21H25N3/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)23-11-19(12-23)24-15-21(16-24)13-22-14-21/h1-10,19-20,22H,11-16H2
- InChIKey: WFZHXBPCPCWSBQ-UHFFFAOYSA-N
- SMILES: N1(C2CN(C(C3C=CC=CC=3)C3C=CC=CC=3)C2)CC2(CNC2)C1
計算された属性
- 精确分子量: 319.204847810g/mol
- 同位素质量: 319.204847810g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 24
- 回転可能化学結合数: 4
- 複雑さ: 402
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
- XLogP3: 2.6
2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27735400-1.0g |
2-[1-(diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane |
2839156-98-6 | 95% | 1g |
$986.0 | 2023-05-26 | |
Enamine | EN300-27735400-0.5g |
2-[1-(diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane |
2839156-98-6 | 95% | 0.5g |
$768.0 | 2023-05-26 | |
Enamine | EN300-27735400-5.0g |
2-[1-(diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane |
2839156-98-6 | 95% | 5g |
$2858.0 | 2023-05-26 | |
Aaron | AR028DI2-1g |
2-[1-(diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane |
2839156-98-6 | 95% | 1g |
$1381.00 | 2025-02-16 | |
1PlusChem | 1P028D9Q-2.5g |
2-[1-(diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane |
2839156-98-6 | 95% | 2.5g |
$2449.00 | 2024-05-07 | |
1PlusChem | 1P028D9Q-500mg |
2-[1-(diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane |
2839156-98-6 | 95% | 500mg |
$1012.00 | 2024-05-07 | |
Aaron | AR028DI2-10g |
2-[1-(diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane |
2839156-98-6 | 95% | 10g |
$5850.00 | 2023-12-15 | |
Enamine | EN300-27735400-0.1g |
2-[1-(diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane |
2839156-98-6 | 95% | 0.1g |
$342.0 | 2023-05-26 | |
Enamine | EN300-27735400-2.5g |
2-[1-(diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane |
2839156-98-6 | 95% | 2.5g |
$1931.0 | 2023-05-26 | |
Enamine | EN300-27735400-10.0g |
2-[1-(diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane |
2839156-98-6 | 95% | 10g |
$4236.0 | 2023-05-26 |
2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane 関連文献
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptaneに関する追加情報
Introduction to 2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane (CAS No. 2839156-98-6)
2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane, identified by its Chemical Abstracts Service (CAS) number 2839156-98-6, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This spirocyclic amine derivative exhibits a unique structural framework, combining a seven-membered diazaspiro ring system with a diphenylmethyl substituent, which contributes to its distinct chemical properties and potential biological activities.
The molecular architecture of 2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane features a spirocyclic core, where two rings are connected at a single carbon atom, creating a rigid yet flexible structure. This spiro configuration is often associated with enhanced metabolic stability and improved bioavailability, making it an attractive scaffold for drug development. The presence of the diphenylmethyl group further enhances the compound's lipophilicity, which can be crucial for membrane permeability and target binding affinity.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to explore the potential interactions of 2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane with various biological targets. Studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in inflammatory pathways, neurodegenerative diseases, and cancer progression. The diazaspiro moiety, in particular, has been identified as a key pharmacophore in several lead compounds that demonstrate promising preclinical activity.
In the context of drug discovery, the synthesis of 2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane represents a significant achievement in organic synthesis. The development of efficient synthetic routes has enabled researchers to produce this compound in scalable quantities, facilitating further exploration of its pharmacological properties. Techniques such as transition-metal-catalyzed coupling reactions and ring-closing metathesis have been employed to construct the spirocyclic core with high precision and yield.
The pharmacological profile of 2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane is being actively investigated in both in vitro and in vivo models. Preliminary studies have shown that this compound exhibits moderate affinity for certain protein targets, suggesting potential therapeutic applications. For instance, its interaction with enzymes involved in signal transduction pathways may provide insights into novel therapeutic strategies for chronic diseases. Additionally, the diphenylmethyl group's ability to modulate protein-protein interactions could open avenues for developing targeted therapies.
The structural complexity of 2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane also makes it an interesting candidate for exploring structure-activity relationships (SAR). By modifying specific functional groups or substituents, researchers can fine-tune the pharmacological properties of this compound to optimize its efficacy and minimize potential side effects. This iterative approach is central to modern drug discovery pipelines and has been instrumental in bringing numerous innovative therapeutics to market.
From a chemical biology perspective, 2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane serves as a valuable tool for understanding fundamental biological processes. Its unique scaffold allows researchers to probe the mechanisms of action of various enzymes and receptors, providing critical insights into disease pathogenesis. Such knowledge is essential for developing rational drug design strategies and identifying new therapeutic targets.
The synthetic methodologies developed for 2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane also contribute to the broader field of organic chemistry by introducing novel synthetic transformations and building blocks. These advancements not only facilitate the production of this specific compound but also provide tools for synthesizing other complex heterocyclic molecules with potential pharmaceutical applications.
In conclusion, 2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane (CAS No. 2839156-98-6) represents a promising candidate for further pharmacological exploration due to its unique structural features and potential biological activities. The ongoing research into this compound highlights its significance in drug discovery and underscores the importance of innovative synthetic approaches in advancing medicinal chemistry.
2839156-98-6 (2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane) Related Products
- 57118-65-7(2-propyl-1H-Imidazole-5-ethanamine)
- 1332529-35-7(6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride)
- 1797631-29-8(2-(cyclopentylsulfanyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one)
- 1805101-51-2(Ethyl 2-amino-6-chloro-4-(difluoromethyl)pyridine-3-acetate)
- 26638-43-7(methyl 2-chlorosulfonylbenzoate)
- 1270459-93-2(1-(4-Fluoro-2-methylphenyl)butan-1-amine)
- 1368290-38-3((7-Chloroimidazo1,2-apyridin-2-yl)methanol)
- 924823-23-4(1-2-(2-Fluorophenoxy)phenyl-1H-tetrazole)
- 1794756-43-6(N-Nitroso-N-methyl-N-dodecylamine-d5)
- 1382786-22-2(2-Bromo-3,6-difluoropyridine)




